molecular formula C26H30N6O3 B13400592 N-(5-(2-methoxy-2-phenylacetyl)-1,4,5,6-tetrahydropyrrolo[3,4-c]pyrazol-3-yl)-4-(4-methylpiperazin-1-yl)benzamide

N-(5-(2-methoxy-2-phenylacetyl)-1,4,5,6-tetrahydropyrrolo[3,4-c]pyrazol-3-yl)-4-(4-methylpiperazin-1-yl)benzamide

カタログ番号: B13400592
分子量: 474.6 g/mol
InChIキー: XKFTZKGMDDZMJI-UHFFFAOYSA-N
注意: 研究専用です。人間または獣医用ではありません。
在庫あり
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

Danusertib, also known as PHA-739358, is a small molecule inhibitor that targets aurora kinases, which are crucial for cell division. Aurora kinases are often overexpressed in cancer cells, making them a significant target for cancer therapy. Danusertib has shown promise in inhibiting the growth of various cancer cells by disrupting their cell cycle .

準備方法

Synthetic Routes and Reaction Conditions

The synthesis of Danusertib involves multiple steps, including the formation of a phenylpiperazine skeleton. The process typically starts with the preparation of intermediate compounds, followed by a series of reactions such as alkylation, acylation, and cyclization. Specific reaction conditions, such as temperature and pH, are carefully controlled to ensure the desired product is obtained .

Industrial Production Methods

Industrial production of Danusertib involves scaling up the laboratory synthesis process. This includes optimizing reaction conditions to maximize yield and purity while minimizing costs and environmental impact. Advanced techniques such as continuous flow chemistry and automated synthesis may be employed to enhance efficiency .

化学反応の分析

Types of Reactions

Danusertib undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various catalysts to facilitate substitution reactions. Reaction conditions such as temperature, solvent, and pH are optimized based on the specific reaction being carried out .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction may produce amine derivatives .

科学的研究の応用

Danusertib has a wide range of scientific research applications:

作用機序

Danusertib exerts its effects by inhibiting aurora kinases A, B, and C. These kinases are essential for various stages of cell division, including centrosome maturation, mitotic spindle formation, and chromosome segregation. By inhibiting these kinases, Danusertib disrupts the cell cycle, leading to cell cycle arrest and apoptosis (programmed cell death). Additionally, Danusertib inhibits the Bcr-Abl tyrosine kinase, including its multidrug-resistant T315I mutant, making it effective against certain types of leukemia .

類似化合物との比較

Similar Compounds

    Imatinib: A first-generation Bcr-Abl inhibitor used in the treatment of chronic myeloid leukemia.

    Dasatinib: A second-generation Bcr-Abl inhibitor with broader activity against various Bcr-Abl mutants.

    Nilotinib: Another second-generation Bcr-Abl inhibitor with improved efficacy and safety profile.

    Bosutinib: A dual Src/Abl kinase inhibitor used in the treatment of chronic myeloid leukemia.

    Ponatinib: A third-generation Bcr-Abl inhibitor effective against the T315I mutant.

Uniqueness of Danusertib

Danusertib is unique in its dual inhibition of aurora kinases and Bcr-Abl tyrosine kinase, including the T315I mutant. This dual inhibition makes it a promising candidate for the treatment of cancers that are resistant to other therapies. Its ability to induce cell cycle arrest and apoptosis through multiple pathways further enhances its therapeutic potential .

特性

IUPAC Name

N-[5-(2-methoxy-2-phenylacetyl)-4,6-dihydro-1H-pyrrolo[3,4-c]pyrazol-3-yl]-4-(4-methylpiperazin-1-yl)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H30N6O3/c1-30-12-14-31(15-13-30)20-10-8-19(9-11-20)25(33)27-24-21-16-32(17-22(21)28-29-24)26(34)23(35-2)18-6-4-3-5-7-18/h3-11,23H,12-17H2,1-2H3,(H2,27,28,29,33)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XKFTZKGMDDZMJI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1CCN(CC1)C2=CC=C(C=C2)C(=O)NC3=NNC4=C3CN(C4)C(=O)C(C5=CC=CC=C5)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H30N6O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

474.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。